N-(4-iodophenyl)benzenesulfonamide
Overview
Description
“N-(4-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S . It is also known by other names such as “4′-Iodosulfanilanilide” and "4-Amino-N-(4-iodophenyl)benzenesulfonamide" . It is typically found in powder form .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . One method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that compounds of this class can participate in various chemical reactions depending on the conditions and reagents present .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 374.2 . It is typically stored at room temperature .Scientific Research Applications
1. Enzyme Inhibition and Biochemical Evaluation
N-(4-iodophenyl)benzenesulfonamide and its derivatives have been explored for their potential in inhibiting various enzymes. A study focusing on kynurenine 3-hydroxylase inhibitors highlights the use of benzenesulfonamides in biochemical evaluations, contributing to the understanding of their enzyme inhibition mechanisms (Röver et al., 1997).
2. Antimetastatic Activity in Cancer Models
Research has also demonstrated the antimetastatic activity of ureido-substituted benzenesulfonamides in breast cancer models. The study presents findings on how these compounds inhibit human carbonic anhydrases, which are critical in various physiological systems, including tumor growth and metastasis (Pacchiano et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Research into “N-(4-iodophenyl)benzenesulfonamide” and its derivatives continues, with studies exploring their synthesis, properties, and potential applications . For example, one study describes a new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives . Another study discusses the design, synthesis, and evaluation of new benzenesulfonamide derivatives as anticancer and antimicrobial agents .
properties
IUPAC Name |
N-(4-iodophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLQQINBCDIZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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